Ethyl (tert-butylamino)(oxo)acetate

Overview

Description

Ethyl (tert-butylamino)(oxo)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that ether oxygenates, such as ethyl (tert-butylamino)(oxo)acetate, are added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

Result of Action

Current research is focused on understanding these effects to better understand the compound’s potential uses and effects on biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound can enter groundwater as a result of spillages during production, distribution, and storage . The compound’s high aqueous solubility and low thresholds for odour and taste in water pose a hazard to groundwater resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (tert-butylamino)(oxo)acetate typically involves the reaction of ethyl acetoacetate with tert-butylamine under controlled conditions. This reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (tert-butylamino)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters .

Scientific Research Applications

Ethyl (tert-butylamino)(oxo)acetate is widely used in scientific research due to its versatility. Its applications include:

Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules.

Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Research: It is employed in studies involving enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (tert-butylamino)(oxo)acetate include:

- Ethyl acetoacetate

- Tert-butylamine

- Ethyl (tert-butylamino)acetate

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

Ethyl (tert-butylamino)(oxo)acetate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly its pharmacological potential. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

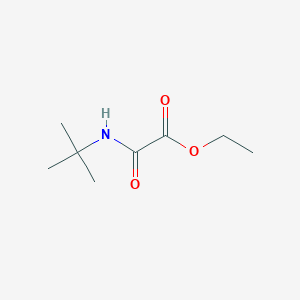

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butylamino group and an oxoacetate moiety. The molecular structure can be represented as follows:

This compound's unique structural features contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer and metabolic disorders.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For example, it has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis induction, characterized by increased levels of cleaved PARP and caspase-3 activation. Flow cytometry analysis confirmed a higher percentage of cells in the sub-G1 phase, indicating cell death .

- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of this compound led to a marked reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-(tert-butylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5-12-7(11)6(10)9-8(2,3)4/h5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASNIDKSJAXDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.